Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
This typically includes the compound’s systematic name, its common names, and its structural formula. The description might also include the compound’s uses and applications.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in molecular structure analysis.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It might include the reaction conditions, the products formed, and the reaction mechanism.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Aurora Kinase Inhibition
This compound has been investigated as an Aurora kinase inhibitor, potentially useful in cancer treatment. Aurora kinases are enzymes that play a crucial role in cellular division, and their inhibition is a promising strategy for combating cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Pyrrole Derivatives
It has been used in the efficient synthesis of pyrrole derivatives. Pyrrole compounds are important in medicinal chemistry for their diverse biological activities (Prativa B. S. Dawadi & J. Lugtenburg, 2011).
κ-Opioid Receptor Antagonism
Research indicates its role as a κ-opioid receptor antagonist. Such antagonists are being explored for their potential in treating depression and addiction disorders (S. Grimwood et al., 2011).
Cerebral Vasodilation Study
The compound has been studied for its cerebral vasodilatory properties, potentially contributing to treatments for conditions like stroke or dementia (S. Higuchi, H. Sasaki, & T. Sado, 1975).
Spectroscopic Analysis in Forensic Science
Its derivatives have been identified and analyzed using spectroscopic studies in forensic science, particularly for cathinones, which are psychoactive substances (J. Nycz et al., 2016).
Crystal Structure Determination
The crystal structure of similar pyrrole derivatives has been determined, which is vital for understanding their chemical properties and potential applications in drug development (I. Silva et al., 2012).
Platelet Aggregation Inhibition
Some derivatives have shown potential in inhibiting blood platelet aggregation, which is important in the treatment of thrombotic disorders (J. M. Grisar et al., 1976).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It might also include safety precautions for handling and storing the compound.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, new applications, or new reactions for the compound.
properties
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-2-phenylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3.ClH/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(19)9-15(17)12-5-3-2-4-6-12;/h2-9,14,16,20H,10-11H2,1H3;1H/t14-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTUSJLCBFTBQJ-DMLYUBSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.